N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide

Anticancer A549 GI50

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide (CAS 332373-56-5, molecular formula C₁₇H₁₆N₂OS, MW 296.39 g/mol) is an unsubstituted benzamide derivative of the 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile scaffold. This scaffold belongs to the broader cyclohepta[b]thiophene class, which has been the subject of systematic medicinal chemistry investigation for anticancer, antiviral, and antimicrobial applications.

Molecular Formula C17H16N2OS
Molecular Weight 296.39
CAS No. 332373-56-5
Cat. No. B2711230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide
CAS332373-56-5
Molecular FormulaC17H16N2OS
Molecular Weight296.39
Structural Identifiers
SMILESC1CCC2=C(CC1)SC(=C2C#N)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C17H16N2OS/c18-11-14-13-9-5-2-6-10-15(13)21-17(14)19-16(20)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-10H2,(H,19,20)
InChIKeyOJRHELLNDMEWCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide (CAS 332373-56-5): A Scaffold-Defining Building Block in Cyclohepta[b]thiophene Medicinal Chemistry


N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide (CAS 332373-56-5, molecular formula C₁₇H₁₆N₂OS, MW 296.39 g/mol) is an unsubstituted benzamide derivative of the 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile scaffold [1]. This scaffold belongs to the broader cyclohepta[b]thiophene class, which has been the subject of systematic medicinal chemistry investigation for anticancer, antiviral, and antimicrobial applications [2]. The compound is commercially available through multiple research-chemical suppliers and has fully assigned ¹H NMR and ¹³C NMR spectroscopic data in both DMSO-d₆ and CDCl₃ [1]. In contrast to many substituted analogs that exhibit potent biological activities, this unsubstituted benzamide serves a distinct role as a foundational reference compound and synthetic building block whose value derives from its well-characterized physicochemical properties and its utility in establishing structure–activity relationship (SAR) baselines [2].

Why Cyclohepta[b]thiophene-3-carbonitrile Derivatives Cannot Be Interchanged Without Quantitative SAR Justification


The cyclohepta[b]thiophene-3-carbonitrile scaffold exhibits extreme sensitivity to N2-substituent identity; compound potency can vary by over 30-fold depending solely on the nature of the amide, urea, or amine moiety attached at the 2-position [1]. In the systematic study by Abdel-Rahman et al. (2020), the unsubstituted benzamide analog (corresponding to CAS 332373-56-5, designated Compound 12) displayed a GI₅₀ exceeding 50 μM against A549 non-small cell lung cancer cells, whereas the benzyl urea derivative (Compound 17) achieved a GI₅₀ of 1.6 ± 1.37 μM in the same assay, and the 4-bromobenzamide analog (Compound 5) showed a GI₅₀ of 30.89 ± 2.45 μM [1]. Even within the same benzamide sub-class, halogen substitution at the 4-position of the phenyl ring produced a measurable improvement in antiproliferative activity over the unsubstituted parent [1]. These data demonstrate that the unsubstituted benzamide cannot serve as a functional substitute for its more active congeners in any biological application, nor can active derivatives be assumed to share the physicochemical or pharmacokinetic profile of this well-characterized reference compound. Procurement decisions must be guided by the specific N2-substituent required for the intended application, as generic scaffold-level substitution will result in either loss of activity or uncharacterized biological behavior [1][2].

Quantitative Differentiation Evidence: N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide vs. Closest Structural Analogs


Antiproliferative Activity in A549 NSCLC Cells: Unsubstituted Benzamide vs. 4-Bromobenzamide vs. Benzyl Urea

In a head-to-head in vitro antiproliferative study employing the MTS assay against the A549 non-small cell lung cancer cell line, the unsubstituted benzamide (target compound, designated Compound 12, R = C₆H₅) exhibited no meaningful growth inhibition with a GI₅₀ > 50 μM [1]. In the same experimental system, the 4-bromobenzamide analog (Compound 5, R = 4-BrC₆H₄) showed a GI₅₀ of 30.89 ± 2.45 μM, representing at least a 1.6-fold improvement in potency [1]. The benzyl urea derivative (Compound 17, R = C₆H₅CH₂), the most potent compound in the series, achieved a GI₅₀ of 1.6 ± 1.37 μM, which is at least 31-fold more potent than the unsubstituted benzamide [1]. This demonstrates that the unsubstituted benzamide is essentially inactive as an antiproliferative agent in this assay system, while relatively conservative structural modifications produce dramatic gains in potency.

Anticancer A549 GI50 Cyclohepta[b]thiophene SAR

Enzymatic Target Engagement: Acetamide Analog Shows No Meaningful Inhibition of Bacterial RNA Polymerase

Although the target benzamide compound itself has not been profiled in isolated enzyme assays, the closely related N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide analog (CID 645308, differing only by replacement of the benzoyl group with an acetyl group) was screened against DNA-directed RNA polymerase subunit beta from Escherichia coli and returned an IC₅₀ > 50,000 nM (>50 μM), indicating no meaningful inhibition [1]. This result, obtained through the Penn Center for Molecular Discovery screening program, is consistent with the inactivity observed for the unsubstituted benzamide in cellular antiproliferative assays. The data suggest that simple acylation at the 2-amino position of the cyclohepta[b]thiophene-3-carbonitrile scaffold is insufficient to confer biological activity; more elaborate functionality—such as the urea linkage, sulfonamide substitution, or heteroaryl incorporation seen in active analogs—is required for target engagement [1][2].

RNA polymerase Escherichia coli IC50 BindingDB anti-infective

Spectroscopic Characterization Completeness: Fully Assigned NMR Data in Two Deuterated Solvents

The target compound has fully acquired and assigned ¹H NMR and ¹³C NMR spectra in both DMSO-d₆ and CDCl₃, available through the SpectraBase reference database [1]. The availability of dual-solvent NMR data is a practical differentiator from many structurally related cyclohepta[b]thiophene analogs that are sold by research-chemical suppliers with only nominal purity certificates and no primary spectroscopic characterization [1]. The InChIKey (OJRHELLNDMEWCY-UHFFFAOYSA-N) and SMILES string (C1CCC2=C(CC1)SC(=C2C#N)NC(=O)C3=CC=CC=C3) are unambiguously assigned [1]. This level of spectroscopic documentation supports quality control verification in procurement workflows and enables the compound to serve as a reliable reference standard for analytical method development or as a starting material for further synthetic elaboration where identity confirmation is critical.

NMR spectroscopy DMSO-d6 CDCl3 Quality control reference standard

Scaffold Privilege: Cyclohepta[b]thiophene-3-carbonitrile Derivatives Yield Potent Anti-TB and Anticancer Agents Upon Derivatization

The cyclohepta[b]thiophene-3-carbonitrile scaffold from which the target compound is derived has demonstrated privilege in generating potent bioactive molecules through appropriate derivatization. Schiff base derivatives of 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile (ATCTC) have shown MIC values as low as 0.04–0.14 µg/mL against Mycobacterium tuberculosis H₃₇Rv and 0.017–0.29 µg/mL against extensively drug-resistant (XDR) TB strains, outperforming the reference compound 297F (MIC 0.23 µg/mL) [1]. The same compound series showed anticancer activity against HepG2, NCI-H460, and MCF-7 cell lines, with Compound 2m demonstrating the highest activity across all three lines compared to doxorubicin [1]. Molecular docking confirmed high affinity for VEGFR-2, EGFR, ERα, CDK2, and DNA topoisomerase II [1]. The target compound (unsubstituted benzamide) serves as the foundational building block for generating such active Schiff base libraries through further condensation reactions at the 2-amino position after deprotection or through direct acylation pathways [1].

Antituberculosis Schiff base VEGFR-2 EGFR scaffold

Regioisomeric Differentiation: 2-Benzamido-3-carbonitrile vs. 3-Carboxamide Cyclohepta[b]thiophenes Show Divergent Target Profiles

A critical structural distinction exists between the target compound's 2-benzamido-3-carbonitrile substitution pattern and the 3-carboxamide regioisomeric series that has yielded nanomolar HIV-1 RNase H inhibitors [1]. In the 3-carboxamide series, the optimized catechol derivative 2-(3,4-dihydroxybenzamido)-N-(pyridin-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (Compound 33) achieved an IC₅₀ in the nanomolar range against HIV-1 RNase H, with mechanistic studies confirming selective allosteric inhibition [1]. The target compound, bearing a cyano group at the 3-position and a benzamide at the 2-position, represents a regioisomeric scaffold that has not demonstrated comparable enzymatic activity. This regioisomeric divergence is not trivial: the 2-amino-3-carbonitrile scaffold (Gewald product) is a distinct chemical entry point that generates different vectors for substituent elaboration compared to the 3-carboxamide series, leading to different target engagement profiles and therapeutic applications [1]. Researchers must select the appropriate regioisomer based on the intended biological target, as the two series are not interchangeable.

HIV-1 RNase H allosteric inhibitor regioisomer 3-carboxamide

Validated Procurement Scenarios for N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide (CAS 332373-56-5)


Negative Control Compound for Cyclohepta[b]thiophene Antiproliferative SAR Studies

In structure–activity relationship campaigns investigating the antiproliferative potential of N2-substituted cyclohepta[b]thiophene-3-carbonitrile derivatives, this compound (GI₅₀ > 50 μM against A549 cells) serves as an essential negative control. Its complete lack of activity provides a validated baseline against which the potency gains conferred by specific substituents (e.g., 4-bromo substitution yielding GI₅₀ 30.89 μM, or benzyl urea conversion yielding GI₅₀ 1.6 μM) can be quantitatively benchmarked [1]. This application is directly supported by the published data in Abdel-Rahman et al. (2020), where the compound was tested alongside 15 structural analogs in the same assay system under identical conditions [1].

Synthetic Building Block for Gewald-Derived Cyclohepta[b]thiophene Libraries

The compound serves as a stable, commercially available benzamide-protected form of the 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile scaffold. This scaffold, prepared via the Gewald multicomponent reaction, is the starting point for generating Schiff base derivatives that have demonstrated potent anti-tuberculosis activity (MIC 0.04–0.14 µg/mL against Mtb H₃₇Rv) and anticancer activity across multiple cell lines [2]. Researchers can either use this benzamide directly as a reference point for amide SAR or deprotect/exchange the benzoyl group to access the free amine for further diversification [2].

Analytical Reference Standard with Verified Spectroscopic Identity

With fully assigned ¹H NMR and ¹³C NMR spectra in both DMSO-d₆ and CDCl₃, an unambiguous InChIKey (OJRHELLNDMEWCY-UHFFFAOYSA-N), and confirmed SMILES, this compound is suitable for use as a chromatographic or spectroscopic reference standard in analytical laboratories [1]. This is particularly relevant for quality control workflows in chemical procurement, where the identity of incoming cyclohepta[b]thiophene derivatives must be verified against a well-characterized reference. The dual-solvent NMR data provide robust identity confirmation regardless of the deuterated solvent used in the analytical laboratory [1].

Regioisomer-Selective Starting Material for 2-Amino-3-carbonitrile (Non-3-carboxamide) Chemical Space Exploration

For research programs targeting biological pathways distinct from HIV-1 RNase H—which is addressed by the 3-carboxamide regioisomeric series—this compound provides entry into the complementary 2-amino-3-carbonitrile chemical space [1]. The cyano group at the 3-position offers different hydrogen-bond acceptor geometry and electronic properties compared to the carboxamide found in the RNase H inhibitor series, potentially engaging different protein targets or offering distinct physicochemical and ADME profiles [1]. Procurement of this specific regioisomer ensures that the research program explores the intended chemical vectors rather than inadvertently entering the 3-carboxamide space.

Quote Request

Request a Quote for N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.